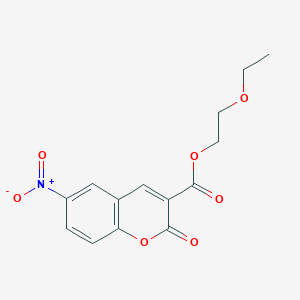

2-Ethoxyethyl 6-nitro-2-oxochromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-Ethoxyethyl 6-nitro-2-oxochromene-3-carboxylate" is a chemical compound that likely exhibits unique properties due to its functional groups and structural framework. Its study encompasses synthesis methodologies, molecular structure elucidation, reactivity patterns, and physical and chemical property assessment.

Synthesis Analysis

The synthesis of structurally related compounds typically involves multicomponent reactions, catalytic processes, and precise control of reaction conditions to introduce specific functional groups like nitro, ethoxyethyl, and carboxylate moieties. For instance, the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate demonstrates the complexity and precision required in constructing such molecules, highlighting the multistep nature of synthesizing complex organic compounds (Li, Tian, & Wang, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Derivatization

Research by Barker and Ellis (1970) on benzopyrones, a category to which the compound is related, details simplified syntheses and derivatization of chromone derivatives, including nitration and bromination reactions. These processes are fundamental in creating various derivatives with potential applications in material science and drug design (Barker & Ellis, 1970).

Catalysis and Material Science

The work by Uyanik et al. (2009) on the catalytic oxidation of alcohols using iodoxybenzenesulfonic acid showcases the potential for structurally similar compounds in catalysis, particularly in selective oxidation reactions. This study underscores the importance of such compounds in synthesizing key intermediates in organic synthesis and material science (Uyanik, Akakura, & Ishihara, 2009).

Polymer Science

Liu et al. (2017) describe the use of a nitroxide block copolymer as a recoverable catalyst for the selective catalytic oxidation of cellulose. This research indicates the relevance of nitroxide and related compounds in the development of sustainable catalytic processes and materials, highlighting potential applications in designing environmentally friendly catalysts and functional materials (Liu, Xing, Han, & Tang, 2017).

Bioorganic and Medicinal Chemistry

Yin et al. (2013) identified derivatives of chromene as potent antitumor agents, demonstrating the relevance of chromene derivatives in medicinal chemistry for drug development and therapeutic applications. This study provides an example of how structurally similar compounds could be explored for their biological activity and potential in developing new pharmaceuticals (Yin et al., 2013).

Mecanismo De Acción

Target of Action

Biochemical Pathways

Result of Action

Similar compounds have been shown to exhibit significant antimicrobial activity.

Propiedades

IUPAC Name |

2-ethoxyethyl 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO7/c1-2-20-5-6-21-13(16)11-8-9-7-10(15(18)19)3-4-12(9)22-14(11)17/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMONMWPMJBFONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)

![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)

![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)

![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)